molecular formula C20H36O12 B123093 6-Octanoyl Sucrose CAS No. 13039-39-9

6-Octanoyl Sucrose

Cat. No.: B123093
CAS No.: 13039-39-9
M. Wt: 468.5 g/mol
InChI Key: WSRKPJOHKUHAFB-FHVXDEKHSA-N
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Description

6-Octanoyl Sucrose: is a carboxylic ester that results from the formal condensation between caprylic acid and the hydroxy group at position 6 of the glucosyl residue of sucrose . . It is a derivative of sucrose, a common disaccharide composed of glucose and fructose units.

Biochemical Analysis

Biochemical Properties

The enzyme YcjT, a kojibiose phosphorylase found in Escherichia coli, has been found to interact with sucrose in reverse phosphorolysis using β-D-glucose 1-phosphate as a donor. The product of this reaction was identified as Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside .

Molecular Mechanism

It is known to be involved in the reverse phosphorolysis reaction catalyzed by the enzyme YcjT

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Octanoyl Sucrose involves the esterification of sucrose with caprylic acid. This reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions may include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar esterification process. The use of continuous reactors and efficient separation techniques ensures high yields and purity of the final product. The process may also involve the use of enzymes to catalyze the esterification reaction, providing a more environmentally friendly and efficient method .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification at the 6-O position of the glucopyranoside unit. This specific modification imparts unique physicochemical properties, making it suitable for various applications in research and industry .

Properties

CAS No.

13039-39-9

Molecular Formula

C20H36O12

Molecular Weight

468.5 g/mol

IUPAC Name

[(3S,4S,6R)-6-[(2S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate

InChI

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12?,14-,15+,16+,17?,18?,19-,20+/m1/s1

InChI Key

WSRKPJOHKUHAFB-FHVXDEKHSA-N

Isomeric SMILES

CCCCCCCC(=O)OCC1[C@H]([C@@H](C([C@H](O1)O[C@]2(C([C@H]([C@H](O2)CO)O)O)CO)O)O)O

SMILES

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Canonical SMILES

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Synonyms

β-D-Fructofuranosyl α-D-Glucopyranoside 6-Octanoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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